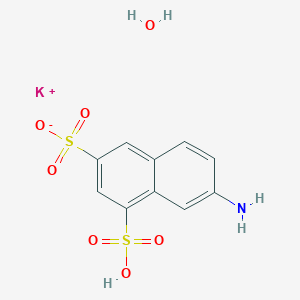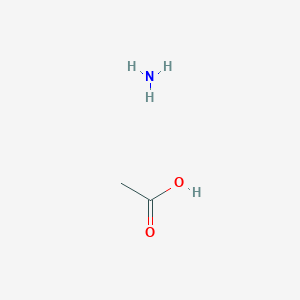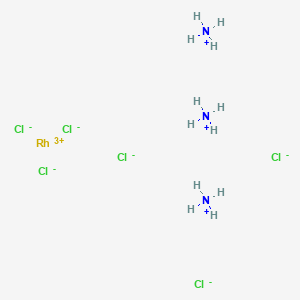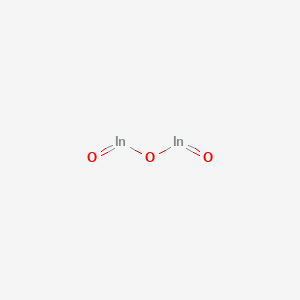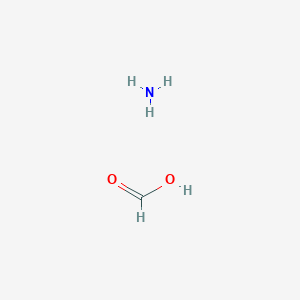
Formic acid (ammonium salt)
Vue d'ensemble
Description
Ammonium formate, also known as formic acid ammonium salt, is a colorless, hygroscopic, crystalline solid . It has a linear formula of HCO2NH4 and a molecular weight of 63.06 . It is widely used in research applications such as chromatography and electrophoresis .
Synthesis Analysis
Ammonium formate is obtained by neutralizing formic acid with ammonia . The process involves freezing formic acid and water, stirring, and passing ammonia gas to achieve a pH of 7-7.5. The mixture is then cooled to -5 ℃ and filtered to obtain ammonium formate .
Molecular Structure Analysis
The molecular structure of ammonium formate is represented by the linear formula HCO2NH4 . It has a molecular weight of 63.06 .
Chemical Reactions Analysis
Ammonium formate undergoes several chemical reactions. When heated, it eliminates water, forming formamide. Upon further heating, it forms hydrogen cyanide (HCN) and water . A side reaction of this is the decomposition of formamide to carbon monoxide (CO) and ammonia .
Physical And Chemical Properties Analysis
Ammonium formate is a white solid with a weak odor of ammonia . It is soluble in water and ethanol, and its aqueous solution is acidic . It has a melting point of 116°C and a density of 1.27 g/cc .
Applications De Recherche Scientifique
Hydrogen Storage and Generation : Formic acid is a compound of interest in hydrogen storage and generation. It can be formed via hydrogenation of CO2 and decomposed to form H2 and CO2. Electrochemistry studies have shown that formic acid, particularly in eutectic mixtures with ammonium formate, can be electrolyzed at platinum electrodes to form H2 and CO2 (Aldous & Compton, 2010).
Adsorption on Zeolites : Formic acid is adsorbed on ammonium-Y (NH4-Y) zeolites in different forms, such as unidentate and bidentate formate species. These adsorbed states have been studied using multiple-pulse nuclear magnetic resonance techniques (Duncan & Vaughan, 1981).
Dehydrogenation Activity : A formic acid–ammonium formate mixture shows extremely high dehydrogenation activity and capacity, particularly in systems using a common Pd/C catalyst. This mixture demonstrates excellent performance in terms of activity and stability, which can be attributed to the catalytic activity of formate and the effect of ammonia adsorption on Pd/C catalysts (Zhou et al., 2016).
Selective Catalytic Reduction of Nitrogen Oxides : Ammonium formate has been investigated as an ammonia precursor compound for the selective catalytic reduction (SCR) of nitrogen oxides in diesel exhaust gas. The decomposition of ammonium formate begins with thermolysis to formic acid and ammonia, making it suitable for SCR processes (Kröcher et al., 2009).
Hydrogenation of CO2 to Formate : Transforming CO2 into value-added fuels, such as formic acid (as formate salt), is an innovative method for addressing energy and climate issues. A method for hydrogenating CO2-containing salts like sodium bicarbonate ammonium bicarbonate and ammonium carbonate to formate has been developed (Zhou et al., 2020).
Palladium-Catalyzed Transfer Hydrogenations : Formic acid is used in palladium-catalyzed transfer hydrogenations. In the presence of organic bases, this process is more efficient and safer compared to the use of ammonium formate, which generates ammonia and carbon dioxide as gaseous by-products (Prasad et al., 2005).
Dietary Inclusion in Animal Feed : The inclusion of formic acid-ammonium formate in animal diets, particularly for pigs, has been studied. It has shown to affect growth performance and feed efficiency, suggesting its potential use as a dietary supplement (Eisemann & van Heugten, 2007).
Mécanisme D'action
Safety and Hazards
Ammonium formate is considered an irritant for skin and eyes . The exposure via inhalation is considered to present a risk to unprotected workers handling the additive . Safety data sheets recommend wearing personal protective equipment, ensuring adequate ventilation, avoiding dust formation, and avoiding contact with eyes, skin, or clothing .
Orientations Futures
Formic acid, from which ammonium formate is derived, is gaining interest as a carbon capture and utilization (CCU) product produced electrochemically from CO2, water, and renewable energy . The changes in aerosol mass, particle size, and chemical composition resulting from the NH3–SOA interaction can potentially alter the aerosol direct and indirect forcing and therefore alter its impact on climate change .
Propriétés
IUPAC Name |
azane;formic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O2.H3N/c2-1-3;/h1H,(H,2,3);1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTDIZULWFCMLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)O.N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
63.056 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Formic acid (ammonium salt) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





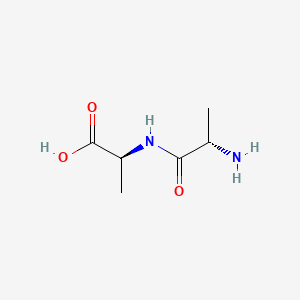
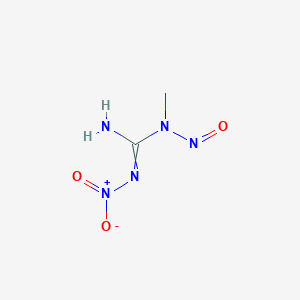
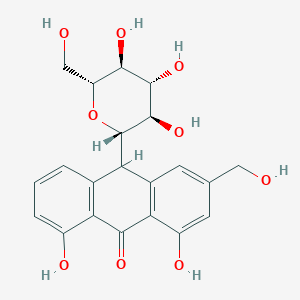
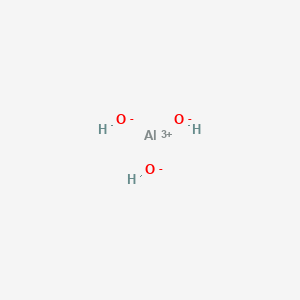
![2-[9-[2-[Dimethylazaniumylidene(hydroxy)methyl]phenyl]-6-oxoxanthen-3-yl]oxyacetate](/img/structure/B7798001.png)
